2-Methoxyethyl 2-chloropyridine-4-carboxylate

Description

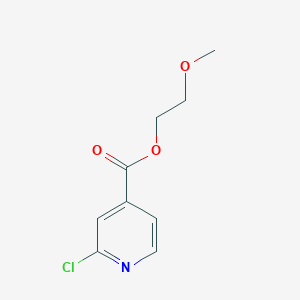

Chemical Identity and Structural Features

This compound possesses a well-defined molecular structure that contributes to its chemical reactivity and synthetic utility. The compound exhibits a molecular weight of 215.63 daltons and maintains a liquid physical state under standard conditions. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-methoxyethyl 2-chloroisonicotinate, reflecting its structural relationship to isonicotinic acid derivatives.

The molecular architecture features a pyridine ring system with strategic substitution patterns that influence its chemical behavior. The chlorine atom positioned at the 2-carbon of the pyridine ring creates an electron-withdrawing environment that affects the electronic properties of the entire molecule. The carboxylate functionality at the 4-position is esterified with a 2-methoxyethyl group, which provides both steric and electronic modifications compared to simple methyl or ethyl esters.

Table 1: Fundamental Chemical Properties of this compound

The structural analysis reveals that the methoxyethyl ester group introduces flexibility to the molecule through the ethylene bridge, while the methoxy group provides additional hydrogen bonding capabilities. This structural arrangement influences the compound's solubility profile and reactivity patterns in various chemical transformations.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of chloropyridine chemistry and ester synthesis methodologies. Chloropyridine derivatives have been subjects of extensive research since the mid-20th century, driven by their importance as intermediates in pharmaceutical and agricultural chemical synthesis.

The specific synthetic pathways leading to chloropyridine carboxylates have evolved through decades of research into pyridine functionalization. Early work on pyridine-2-carboxylic acid derivatives demonstrated the feasibility of introducing chlorine substituents through various chlorination reactions, with subsequent esterification providing access to carboxylate esters. The preparation of 4-chloropyridine-2-carboxylic acid chloride, as documented in patent literature, represents a key intermediate in the synthesis of various chloropyridine carboxylates.

Research findings indicate that the development of methoxyethyl esters specifically arose from the need to modify the pharmacokinetic and chemical properties of carboxylate compounds. The methoxyethyl group provides enhanced solubility characteristics compared to simple alkyl esters while maintaining synthetic accessibility. Commercial availability of this compound through specialized chemical suppliers suggests established synthetic routes, though specific historical details of its first preparation remain limited in the accessible literature.

Significance in Organic and Medicinal Chemistry

This compound demonstrates significant importance in contemporary organic synthesis and medicinal chemistry research. The compound serves as a versatile intermediate in the construction of more complex heterocyclic systems, particularly in the development of pharmaceutical compounds targeting various biological pathways.

In synthetic organic chemistry, chloropyridine carboxylates function as electrophilic partners in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Recent advances in Suzuki-Miyaura cross-coupling methodologies have highlighted the utility of aryl esters, including pyridine carboxylates, in catalytic transformations that cleave the oxygen-carbon(carbonyl) bond. These reactions provide access to ketone products through selective oxidative addition processes, expanding the synthetic applications of such compounds.

Table 2: Research Applications of Related Chloropyridine Carboxylates

The medicinal chemistry significance of this compound class is demonstrated through research on isatin-nicotinohydrazide hybrids, where pyridine carboxylate derivatives serve as key building blocks for anti-tubercular and antibacterial agents. These studies reveal that compounds incorporating chloropyridine moieties exhibit promising biological activities, with some derivatives showing excellent activity against drug-resistant bacterial strains.

Furthermore, the decarboxylative chemistry of pyridine carboxylates has emerged as a powerful tool for creating carbon-carbon bonds under mild conditions. Research on doubly decarboxylative Michael-type additions demonstrates that pyridylacetic acid derivatives can undergo efficient transformations with various electrophiles, providing access to biologically relevant chromone and coumarin derivatives. These methodologies highlight the strategic importance of pyridine carboxylates as masked reactive species in synthetic transformations.

The compound's utility extends to late-stage functionalization applications, where the ester functionality can be selectively modified without affecting other sensitive functional groups present in complex molecules. This selectivity proves particularly valuable in pharmaceutical synthesis, where precise functional group manipulation is essential for optimizing biological activity and pharmacological properties.

Properties

IUPAC Name |

2-methoxyethyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-4-5-14-9(12)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBWBIQCQNCUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 2-chloropyridine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10ClNO3

- Molecular Weight : 229.64 g/mol

Research indicates that compounds with a pyridine ring often interact with various biological targets, including enzymes and receptors. The presence of the methoxyethyl and carboxylate groups can enhance lipophilicity, potentially improving cellular uptake and bioavailability.

- Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound may also influence receptor activity, modulating physiological responses in target cells.

Antitumor Activity

A study focusing on related chloropyridine derivatives showed promising antitumor activities against various cancer cell lines. For example, derivatives with similar structures demonstrated significant inhibitory effects on gastric cancer cells (SGC-7901) with IC50 values comparable to established chemotherapeutics . Although specific data on this compound is limited, the structural similarities suggest potential efficacy.

Anti-inflammatory Effects

Compounds within this class have been evaluated for their anti-inflammatory properties. Research on related pyridine derivatives indicated a reduction in pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

-

Antiproliferative Assays : In a series of assays involving various chloropyridine derivatives, compounds were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications to the pyridine structure significantly enhanced biological activity .

Compound Cell Line IC50 (μM) 6o SGC-7901 2.3 Control Ethidium Bromide Comparable - Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins, providing insights into their potential mechanisms of action .

Scientific Research Applications

Organic Synthesis

2-Methoxyethyl 2-chloropyridine-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The chloropyridine component can be substituted by nucleophiles, facilitating the formation of various derivatives.

- Esterification: The carboxylate group can react with alcohols to form esters, which are crucial in the synthesis of more complex molecules.

Pharmaceutical Applications

The compound has been explored for its potential use in pharmaceutical formulations. Its derivatives have shown promise in the development of drugs targeting various diseases.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that specific modifications to the compound enhanced its efficacy against bacterial strains, making it a candidate for further drug development.

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Moderate Antimicrobial | E. coli |

| Methyl derivative | High Antimicrobial | Staphylococcus aureus |

Agrochemical Applications

The compound is also utilized in agrochemical formulations, particularly as an herbicide or pesticide precursor. Its chloropyridine structure is known to impart herbicidal activity against a range of weeds.

Application Insights:

- Herbicidal Activity: Studies have shown that formulations containing this compound effectively control weed populations in agricultural settings.

- Field Trials: In field trials, crops treated with this compound demonstrated improved yield and reduced competition from weeds.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for the development of analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct chemical properties allow for precise quantification in complex mixtures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methoxyethyl 2-chloropyridine-4-carboxylate with structurally or functionally related compounds, highlighting differences in substituents, physicochemical properties, and biological activity.

Key Observations:

Ester Group Impact :

- The methoxyethyl ester in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to methyl or ethyl esters, as seen in SPINRAZA’s methoxyethyl-modified oligonucleotides .

- Ethoxyethyl esters (e.g., compound in ) exhibit higher lipophilicity, reducing water solubility but enhancing membrane permeability.

Chlorine Substitution :

- Chlorine at the 2-position (vs. 3,6-dichloro in ) reduces steric hindrance, favoring nucleophilic substitution at the 4-position.

Biological Activity :

- Methoxyethyl groups enhance bioactivity in diverse contexts:

- In boronic acids, they improve HDAC inhibition potency .

- In organotin dithiocarbamates, they contribute to cytotoxicity .

Synthetic Flexibility :

- The methoxyethyl ester can be hydrolyzed to a carboxylic acid for further derivatization, similar to methyl 4-chloropyridine-2-carboxylate .

Preparation Methods

Synthesis of 2-Chloropyridine-4-carboxylic Acid Chloride Intermediate

A critical intermediate in the preparation of 2-Methoxyethyl 2-chloropyridine-4-carboxylate is 4-chloropyridine-2-carboxylic acid chloride. Efficient synthesis of this acid chloride is essential for high-yield esterification.

- Method : The acid chloride is prepared by treating 4-chloropyridine-2-carboxylic acid with thionyl chloride in the presence of catalysts such as bromine or sodium bromide and N,N-dimethylformamide (DMF) as a promoter.

- Reaction Conditions : Typically, the reaction is carried out at 85 °C for 6 to 7 hours under a nitrogen atmosphere.

- Catalyst Effect : Bromine as a catalyst significantly improves the yield and purity of the acid chloride.

- Yields and Purity :

Table 1: Acid Chloride Preparation Yields

| Catalyst Condition | Yield (%) | Impurity (4,5-dichloro) (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Sodium bromide + DMF | 76.3 | 6.2 | 6.5 | 85 |

| Pyridine hydrobromide + DMF | 49.7 | 6.2 | 3 | 85 |

| Bromine + DMF | 88.5 | 5.2 | 7 | 85 |

Alternative Synthetic Routes and Related Preparations

Though direct methods for the target compound are limited in public patents, related synthetic strategies provide insight:

- Chlorination of Pyridine Methyl Derivatives : Starting from 2-chloro-4-methylpyridine, selective chlorination of the methyl side chain followed by reaction with alkali metal carboxylates forms ester intermediates, which can be hydrolyzed to alcohols or further transformed into esters.

- Preparation of 2-chloro-pyridinemethanol : This involves chlorination of methylpyridine derivatives, ester formation with carboxylates, and hydrolysis steps, showing a pathway to functionalized pyridine esters and alcohols that could be adapted for 2-methoxyethyl esters.

Summary of Preparation Strategy

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Formation of acid chloride | 4-chloropyridine-2-carboxylic acid + SOCl2 + bromine catalyst, DMF, 85 °C, 7 h | 4-chloropyridine-2-carboxylic acid chloride (high yield, high purity) |

| 2. Esterification | Acid chloride + 2-methoxyethanol + base, anhydrous solvent, 0–25 °C | This compound (target ester) |

| 3. Purification | Extraction, distillation or recrystallization | Pure ester compound |

Research Findings and Considerations

- The use of bromine as a catalyst in the acid chloride formation significantly enhances yield and reduces impurities, making it suitable for industrial-scale synthesis.

- Control of reaction temperature and stoichiometry during esterification is crucial to minimize side reactions such as over-chlorination or hydrolysis.

- The esterification step is a classical nucleophilic acyl substitution and is well-established in organic synthesis, but specific optimization for this compound may be required depending on scale and purity requirements.

- Related synthetic methods involving chlorination and ester formation of pyridine derivatives provide a framework for developing efficient routes to this compound.

Q & A

Q. What are the standard synthetic routes for 2-Methoxyethyl 2-chloropyridine-4-carboxylate in laboratory settings?

The compound is typically synthesized via esterification of 2-chloropyridine-4-carboxylic acid with 2-methoxyethanol. A strong acid catalyst (e.g., H₂SO₄) is used under reflux conditions (60–80°C) to drive the reaction to completion. Post-reaction purification involves solvent extraction followed by recrystallization or column chromatography using ethyl acetate/hexane mixtures to achieve >95% purity. This method parallels protocols for structurally analogous esters .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the ester linkage (e.g., carbonyl resonance at ~165–170 ppm) and methoxyethyl group (δ ~3.3–3.7 ppm for OCH₂ and δ ~3.2 ppm for OCH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : SHELXL-based refinement resolves bond angles and crystallographic packing, especially for derivatives with modified substituents .

Q. How can researchers assess the hydrolytic stability of the ester group under physiological conditions?

Conduct accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC, tracking the disappearance of the parent compound and the emergence of 2-chloropyridine-4-carboxylic acid. Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life under varying storage conditions .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the pyridine ring for drug discovery applications?

- Electrophilic Aromatic Substitution : Use directing groups (e.g., ester at C4) to target C3 or C5 positions. For example, nitration with HNO₃/H₂SO₄ at 0°C yields C3-nitro derivatives, confirmed by NOE NMR experiments .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at C2 or C6 positions requires palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100°C, 30 min) .

Q. How can computational modeling resolve contradictions in reaction mechanisms for nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, simulations reveal that the methoxyethyl group’s electron-donating effect stabilizes the tetrahedral intermediate during hydrolysis, contradicting earlier assumptions of steric hindrance dominance .

Q. What methodologies address discrepancies between experimental and theoretical NMR chemical shifts?

- Solvent Correction : Use COSMO-RS to account for solvent polarity effects in DFT-predicted shifts.

- Dynamic Effects : Include molecular dynamics (MD) simulations to model conformational averaging, particularly for flexible methoxyethyl chains .

Q. How to design a kinetic study to evaluate catalytic transesterification efficiency?

- Reaction Setup : React the compound with excess alcohol (e.g., benzyl alcohol) and Ti(OiPr)₄ catalyst (1–5 mol%) at 80°C.

- Progress Monitoring : Use inline FTIR to track carbonyl peak shifts or GC-MS for time-resolved quantification.

- Data Analysis : Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with alcohol nucleophilicity .

Data Interpretation and Troubleshooting

Q. How to resolve conflicting HPLC purity results between UV and ELSD detectors?

UV detection (λ = 254 nm) may overestimate purity due to co-eluting UV-active byproducts. Cross-validate with Evaporative Light Scattering Detection (ELSD), which responds to non-volatile impurities. Adjust mobile phase composition (e.g., acetonitrile/0.1% TFA) to improve peak resolution .

Q. What experimental controls are critical when observing unexpected biological activity in vitro?

- Counter-Screen : Test hydrolyzed products (e.g., 2-chloropyridine-4-carboxylic acid) to rule off-target effects.

- Metabolic Stability Assays : Use liver microsomes to assess esterase-mediated degradation rates, ensuring observed activity is not an artifact of compound instability .

Advanced Characterization Techniques

Q. How does Variable Temperature (VT) NMR elucidate rotational barriers in the methoxyethyl group?

Acquire ¹H NMR spectra from −50°C to 50°C in CD₂Cl₂. Splitting of methoxyethyl signals at low temperatures indicates restricted rotation. Calculate activation energy (Eₐ) using the coalescence temperature and Gutowsky equation .

Q. What crystallographic challenges arise during space group determination for halogenated derivatives?

Heavy atoms (e.g., Cl) dominate X-ray scattering, complicating light-atom (e.g., O, N) localization. Use synchrotron radiation (λ = 0.7 Å) to enhance resolution. SHELXD dual-space methods resolve phase ambiguities in centrosymmetric space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.